molecular formula C10H11NO3 B6176855 2-[(oxetan-3-yl)amino]benzoic acid CAS No. 1504817-15-5

2-[(oxetan-3-yl)amino]benzoic acid

Cat. No.: B6176855
CAS No.: 1504817-15-5
M. Wt: 193.2
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Description

2-[(oxetan-3-yl)amino]benzoic acid is a chemical compound of interest in medicinal chemistry and materials science research. This molecule features a benzoic acid scaffold linked to an oxetane ring via an amine group. The oxetane moiety is a valuable saturated oxygen heterocycle studied for its potential to influence the physicochemical properties of larger molecules, such as improving solubility or metabolic stability. Similarly, the anthranilic acid (2-aminobenzoic acid) derivative structure is a common motif in various bioactive compounds. Researchers may explore this chemical as a versatile building block for the synthesis of more complex structures, such as ligands for protein targets or novel polymers. As a supplier, we provide this compound in high purity to support robust and reproducible research outcomes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1504817-15-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Oxetan 3 Yl Amino Benzoic Acid and Its Derivatives

Retrosynthetic Analysis and Selection of Key Precursors

A retrosynthetic analysis of the target molecule, 2-[(oxetan-3-yl)amino]benzoic acid, reveals two primary building blocks: an oxetan-3-yl amine synthon and a substituted anthranilic acid derivative. The central disconnection occurs at the C-N bond linking the oxetane (B1205548) ring to the aromatic amine.

Figure 1: Retrosynthetic Disconnection of this compound

Retrosynthetic analysis of this compound, showing the disconnection into oxetan-3-one and 2-aminobenzoic acid precursors.

This disconnection strategy allows for the independent synthesis of each precursor, which can then be coupled in the final steps of the synthetic sequence.

Synthesis of Oxetan-3-yl Amine Building Blocks.

The oxetane-3-yl amine moiety is a crucial component. Its synthesis often starts from commercially available oxetan-3-one. chemrxiv.orgacs.org One common approach involves reductive amination of oxetan-3-one. acs.org This method allows for the introduction of various substituents on the amine, providing access to a range of derivatives.

Another strategy involves the synthesis of 3-aminooxetanes from diol precursors through cyclization, nucleophilic substitution, and functional group manipulation. acs.orgresearchgate.net For instance, 2,2-bis(bromomethyl)propane-1,3-diol can be cyclized to (3-(bromomethyl)oxetan-3-yl)methanol, which can be further functionalized to the desired amine. researchgate.net Additionally, methods for preparing oxetan-3-ylmethanamines have been described, which can serve as versatile intermediates. google.com The stability of the oxetane ring towards various reaction conditions, including some acidic and basic environments, has been systematically studied, providing a valuable guide for synthetic planning. chemrxiv.org

Preparation of Substituted Anthranilic Acid Intermediates.

Substituted anthranilic acids are valuable intermediates in the synthesis of various compounds. google.comijddr.in Their preparation can be achieved through several methods. One industrial method involves the amination of phthalic anhydride (B1165640) followed by a Hofmann rearrangement. wikipedia.org Other laboratory-scale syntheses include the bromination of anthranilic acid in acetic acid at low temperatures. researchgate.net The synthesis of 3- and/or 5-substituted anthranilic acids can be achieved through the oxidative ring-opening of dihydroquinolin-4-ones or quinolin-2,4-diones. google.com Iron-catalyzed ortho-amination of aromatic carboxamides using N-chloroamines also provides a route to these derivatives. nih.gov Furthermore, substituted isatins can be hydrolyzed under basic conditions to yield the corresponding anthranilic acids. researchgate.net

Direct N-Arylation and Amidation Strategies

With the key precursors in hand, the formation of the C-N bond between the oxetane amine and the anthranilic acid core is the final and critical step. This can be accomplished through several methods, including transition metal-catalyzed coupling reactions and direct condensation.

Transition Metal-Catalyzed Coupling Reactions for N-C Bond Formation (e.g., Ullmann, Buchwald-Hartwig).

Ullmann Condensation: The Ullmann reaction is a classic method for forming C-N bonds, typically using a copper catalyst. nih.gov While traditionally requiring harsh reaction conditions, modern modifications have made it more versatile. nih.govmdpi.com For instance, the Ullmann condensation of 2-chlorobenzoic acids with various amines can be performed under milder conditions, sometimes even in aqueous solutions or with the assistance of ultrasonic irradiation. researchgate.net Microwave-assisted Ullmann coupling reactions have also been developed, significantly reducing reaction times. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orglibretexts.org It offers a broad substrate scope and functional group tolerance, making it a highly valuable tool in modern organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial for the reaction's success, allowing for the coupling of a wide range of aryl halides and amines under mild conditions. youtube.com This method has been successfully applied to the synthesis of various N-aryl amines. organic-chemistry.org

Table 1: Comparison of Ullmann and Buchwald-Hartwig Reactions for N-Arylation

Feature Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (Cu) Palladium (Pd)
Ligands Often simple ligands or none Bulky, electron-rich phosphines
Reaction Conditions Often harsh (high temperatures) Generally milder
Substrate Scope Can be limited Broad

| Functional Group Tolerance | Moderate | High |

Condensation Reactions and Amide Bond Formation.

Direct condensation between an amine and a carboxylic acid to form an amide bond is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org This can be achieved by heating the two components, often with the removal of water. libretexts.org In the context of synthesizing this compound, this would involve the reaction of oxetan-3-amine with a derivative of 2-halobenzoic acid, followed by a subsequent cyclization or further functionalization. The condensation of o-aminothiophenols with carboxylic acids to form benzothiazoles demonstrates a related transformation. nih.gov Similarly, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents have been used to form substituted nicotinates. nih.gov

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Selection.

The efficiency and selectivity of both transition metal-catalyzed couplings and condensation reactions are highly dependent on the reaction conditions.

Temperature: In Ullmann reactions, temperatures can be quite high, though milder conditions have been developed. nih.govresearchgate.net Buchwald-Hartwig aminations are generally performed at lower temperatures. wikipedia.org

Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in some Ullmann reactions, water has been used as a solvent. researchgate.net In other cases, polar aprotic solvents like DMF are employed to avoid side reactions. researchgate.net

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is critical. wikipedia.orgyoutube.com Bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig amination to enhance catalytic activity. youtube.com For Ullmann reactions, various copper sources and ligands can be used to optimize the reaction. nih.gov

Table 2: Key Parameters for Optimization

Parameter Influence on Reaction Examples of Optimization
Temperature Affects reaction rate and selectivity. Lowering temperature in Buchwald-Hartwig to improve selectivity. wikipedia.org
Solvent Influences solubility, reactivity, and side reactions. Using water as a solvent in Ullmann reactions to promote greener chemistry. researchgate.net
Catalyst/Ligand Determines catalytic activity and substrate scope. Screening of various phosphine ligands in Buchwald-Hartwig amination. wikipedia.orgyoutube.com

| Base | Facilitates deprotonation and catalyst turnover. | Choice of base can be crucial for reaction efficiency in both Ullmann and Buchwald-Hartwig reactions. nih.govwikipedia.org |

Advanced Synthetic Approaches

The synthesis of this compound, a molecule of interest in medicinal chemistry, has benefited from contemporary synthetic technologies that accelerate reaction times, improve control, and allow for scalable production.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a transformative technology, noted for its capacity to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.gov This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that can overcome high activation energy barriers.

For the synthesis of N-aryl amino acid derivatives like this compound, a key step is often a carbon-nitrogen bond-forming reaction, such as the Buchwald-Hartwig amination. Research on related systems demonstrates that microwave irradiation can slash reaction times for such couplings from many hours to mere minutes. nih.govnih.gov For instance, microwave-assisted Buchwald-Hartwig double amination reactions have been reported to finish in 10–30 minutes, compared to 24 hours under conventional heating, while providing moderate to excellent yields. nih.gov Similarly, the esterification of aminobenzoic acids, a related transformation, is significantly accelerated by microwave heating. ijprdjournal.comindexcopernicus.com

Direct amidation, which involves the coupling of a carboxylic acid and an amine, can also be facilitated by microwave energy. Studies have shown that this method can be performed under solvent-free conditions, further enhancing its appeal as a green and efficient technique. nih.gov The application of this technology to the coupling of 2-halobenzoic acids (or benzoic acid itself) with oxetan-3-amine offers a pathway to rapid synthesis, which is particularly valuable for the rapid generation of chemical libraries for drug discovery. nsf.gov

Below is a table comparing conventional and microwave-assisted methods for reactions relevant to the synthesis of the target molecule.

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Key AdvantageSource(s)
Buchwald-Hartwig Amination~24 hours10–30 minutesDrastic reduction in reaction time nih.govnih.gov
Esterification of PABA>1 hour~25 minutesFaster reaction, high yield indexcopernicus.com
Direct AmidationSeveral hours to days1–5 hoursSolvent-free, rapid, high yield nih.gov
Hydrolysis of Benzamide~1 hour~7 minutesSignificant time savings researchgate.net

Flow Chemistry Applications for Scalability and Control

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a powerful solution for the scalability and control of synthesizing active pharmaceutical ingredients (APIs) and their intermediates. pharmafocusamerica.compatheon.com This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and safety, especially for highly exothermic or unstable reactions. researchgate.net

A significant advantage of flow chemistry is its approach to scaling up production. Instead of moving to larger, potentially more hazardous batch reactors ("scaling-up"), production is increased by running the flow system for longer periods or by operating multiple reactors in parallel ("scaling-out"). pharmafocusamerica.com This makes the transition from laboratory-scale development to commercial manufacturing more direct and predictable.

For the synthesis of this compound, flow chemistry is particularly relevant for several reasons:

Handling Reactive Intermediates: The synthesis can involve reactive species. For example, the generation of highly unstable 3-oxetanyllithium, a potent nucleophile for creating 3-substituted oxetanes, has been successfully demonstrated using continuous flow technology, which tames its reactivity for safe and effective use. nih.gov

Multi-Step Synthesis: Complex, multi-step syntheses of related molecules, such as β-amino acids, have been efficiently executed in fully continuous flow systems. researchgate.netrsc.orgresearchgate.net This approach avoids the isolation and purification of intermediates, saving time, reducing solvent waste, and minimizing manual handling.

Improved Efficiency: Reagents in a flow system often pass through a reactor in a concentrated band, which can improve coupling efficiency and require fewer equivalents of reagents compared to batch processes. uzh.ch

The principles of flow chemistry are thus highly applicable to the large-scale, controlled, and efficient manufacturing of this compound.

Stereoselective Synthesis of Enantiopure Oxetanyl Isomers

The parent compound, this compound, is achiral. However, the introduction of substituents onto the oxetane ring at the C2 or C4 positions creates chiral centers. The synthesis of enantiomerically pure forms of these derivatives is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Therefore, stereoselective synthesis is a critical and highly applicable field for producing derivatives of the core molecule.

Key strategies for accessing enantiopure oxetanyl isomers that can be incorporated into the final molecule include:

Asymmetric Synthesis of Precursors: Chiral, 2-substituted oxetan-3-ones can be prepared with good yields and high enantioselectivity. researchgate.net These oxetan-3-ones are versatile intermediates that can be converted into the corresponding chiral 3-aminooxetanes.

Use of Chiral Auxiliaries: A robust method for preparing substituted 3-aminooxetanes involves the use of chiral sulfinimines, such as oxetan-3-tert-butylsulfinimine. Organometallic reagents can add to the C=N bond diastereoselectively, and subsequent removal of the sulfinyl group yields enantiomerically enriched 3-aminooxetanes. researchgate.net

Stereocontrolled Cyclization: The stereoselective synthesis of highly substituted oxetanes can be achieved through intramolecular cyclization reactions, where the stereochemistry of the starting material dictates the stereochemistry of the resulting oxetane ring. acs.orgrsc.org

Synthesis of Chiral Oxetane Amino Acids: Complex, multi-step syntheses starting from chiral pool materials like sugars have been developed to produce functionalized, enantiopure oxetane amino acids, demonstrating the feasibility of creating highly elaborate chiral building blocks. researchgate.net

These methods provide a toolbox for creating specific enantiomers of substituted 3-aminooxetanes, which can then be coupled with a benzoic acid derivative to generate a wide array of enantiopure final products for biological evaluation.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, generate less waste, and use less hazardous materials.

Minimization of Waste and Solvent Usage

A primary goal of green chemistry is to minimize waste at the source (prevention) and reduce the use of auxiliary substances like solvents. The advanced synthetic methods described above contribute significantly to this goal.

Solvent-Free Reactions: Microwave-assisted direct amidation and other reactions can often be run without a solvent, which dramatically reduces the process mass intensity (PMI) and eliminates the environmental and safety issues associated with solvent use and disposal. nih.govresearchgate.net

One-Pot and Telescoped Reactions: Flow chemistry enables multi-step syntheses to be "telescoped," where the output from one reactor flows directly into the next. researchgate.netrsc.org This avoids the need for work-up and purification of intermediates, which are major sources of solvent consumption and chemical waste in traditional batch syntheses.

Efficient Work-ups: Microwave-assisted reactions can sometimes lead to cleaner reaction profiles with fewer byproducts, simplifying purification. In some cases, the desired product can be isolated by simple precipitation, avoiding the need for chromatography, a technique that consumes large volumes of solvent. nsf.gov

Development of Eco-Efficient Catalytic Systems

The second principle of green chemistry, atom economy, is maximized by using catalytic reagents in place of stoichiometric ones. The development of eco-efficient catalytic systems is central to the sustainable synthesis of aminobenzoic acid derivatives.

Metal-Free Catalysis: To circumvent the cost, toxicity, and environmental concerns associated with heavy metal catalysts (like palladium), researchers have explored metal-free alternatives. For the synthesis of aminobenzoic acids, catalysts derived from carbonaceous bio-based materials have been successfully used in subcritical water, offering a green and sustainable approach. nih.gov

Heterogeneous Catalysis: Flow chemistry is particularly well-suited for the use of heterogeneous catalysts (solid-phase catalysts). These catalysts can be packed into a column or cartridge, and the reaction stream flows through them. This allows for easy separation of the catalyst from the product stream and enables the catalyst to be reused for extended periods, reducing waste and cost. researchgate.net

Catalysis in Green Solvents: The development of catalytic systems that are effective in environmentally benign solvents, such as water or bio-derived solvents, is a key area of research. For example, the synthesis of 3-aminobenzoic acid has been achieved using a carbon-based catalyst in subcritical water, combining a green catalyst with a green solvent. nih.gov

By integrating these advanced and green methodologies, the synthesis of this compound and its derivatives can be made more efficient, scalable, and environmentally sustainable.

Analysis of Green Chemistry Metrics for the Synthesis of this compound Not Feasible Due to Lack of Publicly Available Data

A comprehensive analysis of the atom economy and process mass intensity for the synthesis of the chemical compound this compound and its derivatives, as per the requested detailed outline, cannot be completed at this time. Extensive searches for specific, detailed experimental procedures in the public domain, including scientific literature and patent databases, have not yielded the necessary quantitative data required for these calculations.

Atom Economy (AE) and Process Mass Intensity (PMI) are critical green chemistry metrics that provide insight into the efficiency and environmental impact of a chemical process. To calculate these values, precise information is required regarding the molecular weights and quantities of all starting materials, reagents, and solvents used in the synthesis, as well as the final mass of the isolated product.

While plausible synthetic routes for this compound, such as the Buchwald-Hartwig amination, reductive amination, or nucleophilic aromatic substitution, have been identified, the specific experimental details needed to perform a quantitative green chemistry analysis are not available in the accessible literature. Without this foundational data, the generation of the requested data tables and a detailed discussion of the research findings on atom economy and process mass intensity is not possible.

Therefore, the article section on "," specifically subsection 2.4.3 on "Atom Economy and Process Mass Intensity Analysis," cannot be generated.

Structural Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the study of 2-[(oxetan-3-yl)amino]benzoic acid, offering detailed insights into its electronic and atomic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR spectra provide information about the chemical environment of each hydrogen atom. Key signals for this compound are typically observed for the aromatic protons of the benzoic acid ring, the protons of the oxetane (B1205548) ring, and the amine proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning them to specific positions within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment. This allows for the unambiguous identification of the carboxylic acid carbon, the aromatic carbons, and the carbons of the oxetane ring.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further elucidate the connectivity between protons and carbons, confirming the structural assignments made from 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.65-8.00111.4-151.3
Oxetane CH4.60-5.0073.1
Oxetane CH₂4.90-5.1066.5
NH9.50-
COOH11.50170.8

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and, consequently, the elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. By comparing the experimentally measured exact mass to the calculated mass for the proposed chemical formula (C₁₀H₁₁NO₃), the molecular formula can be unequivocally confirmed. This method is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key vibrational bands include those for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the C-O stretches of the ether in the oxetane ring and the carboxylic acid.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to the π-π* transitions of the aromatic ring.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (broad)
Amine N-HStretch3300-3500
Carbonyl C=OStretch1670-1710
Aromatic C=CStretch1450-1600
Ether C-OStretch1000-1300

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide data on the molecular structure, X-ray crystallography offers a definitive view of the compound's three-dimensional arrangement in the solid state.

The prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. For this compound, suitable crystals are typically grown from solution. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent or solvent system is critical and is often determined empirically.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental diffraction data, resulting in a highly accurate and detailed three-dimensional structure of this compound in the solid state. This analysis provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Chiroptical Methods for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule in solution. For a chiral derivative of this compound, the electronic transitions associated with the aromatic chromophore would give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects could be used, often in conjunction with computational modeling, to determine the absolute configuration of a specific enantiomer.

Optical rotation is the measurement of the angle through which a chiral compound rotates the plane of polarized light. This is a fundamental property of enantiomers, with each enantiomer of a chiral compound rotating light by an equal magnitude but in opposite directions (+ for dextrorotatory and - for levorotatory). The specific rotation, [α], is a standardized value that would be reported for a purified enantiomer of a chiral this compound derivative.

The table below summarizes the chiroptical data that would be collected for a hypothetical chiral derivative.

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative

Method Parameter Hypothetical Value
Optical Rotation Specific Rotation [α]D20 +X° (c 1.0, MeOH)

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling is fundamental to understanding the three-dimensional nature of a molecule, which governs its physical properties and biological activity. For a flexible molecule like 2-[(oxetan-3-yl)amino]benzoic acid, which contains multiple rotatable bonds, conformational analysis is key to identifying the most stable spatial arrangements (conformers).

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties with high accuracy. For this compound, a typical DFT study would involve:

Geometry Optimization: Finding the lowest energy (most stable) conformation of the molecule. This involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until a minimum energy state is reached.

Electronic Properties: Once the geometry is optimized, key electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: DFT calculations can predict the molecule's infrared (IR) and Raman spectra by calculating its vibrational modes. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Illustrative DFT Data for this compound Disclaimer: The following table contains representative data that would be generated from DFT calculations and is for illustrative purposes only, as specific published values for this compound are not available.

Parameter Illustrative Calculated Value Significance
Energy of HOMO -6.2 eV Indicates the molecule's ability to donate electrons.
Energy of LUMO -1.5 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.7 eV Relates to chemical stability and reactivity.
Dipole Moment 2.5 Debye Measures the overall polarity of the molecule.

| Key Vibrational Frequencies | ~1680 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch) | Corresponds to specific bond vibrations for structural confirmation. |

While DFT can find a single lowest-energy structure, Molecular Dynamics (MD) simulations are used to explore the full range of conformations a molecule can adopt over time. An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be run in a simulated aqueous environment to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer, revealing:

The flexibility of the oxetane (B1205548) ring and its orientation relative to the benzoic acid group.

The dynamics of the secondary amine linker.

The formation and breaking of intramolecular hydrogen bonds.

This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Tautomers are structural isomers of a chemical compound that readily interconvert. For this compound, the primary tautomerism involves the potential for proton transfer between the carboxylic acid group and the secondary amine or the nitrogen on the aromatic ring system, leading to a zwitterionic form.

Computational methods, particularly DFT, can be used to:

Calculate the relative energies of the different possible tautomers. The tautomer with the lowest calculated energy is predicted to be the most stable and abundant form.

Model the transition state and calculate the energy barrier for the proton transfer between tautomeric forms. A high energy barrier suggests a slow interconversion rate. The stability of a particular tautomer can be highly dependent on the solvent environment, a factor that can also be modeled computationally.

Ligand-Protein Interaction Profiling

Understanding how a molecule like this compound might interact with biological macromolecules is a primary goal of computational drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to screen virtual libraries of compounds against a protein target to identify potential inhibitors or activators.

In a docking study involving this compound, the compound would be placed into the active site of a target protein with a known three-dimensional structure. The docking algorithm then samples a vast number of possible binding poses and uses a scoring function to rank them. The results provide hypotheses about:

Binding Affinity: The docking score is an estimate of the binding free energy, indicating how strongly the ligand might bind to the protein.

Binding Pose: The predicted three-dimensional orientation of the ligand within the binding site.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not detailed in the literature, related structures like 2-(oxalylamino) benzoic acid have been analyzed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), where docking was used to rationalize their binding conformations.

Illustrative Molecular Docking Results Disclaimer: The following table is a hypothetical representation of results from a docking study and does not represent actual experimental data.

Protein Target Putative Binding Score (kcal/mol) Predicted Key Interacting Residues
Protein Tyrosine Phosphatase 1B (PTP1B) -8.5 Arg221, Gln262, Tyr46

| Bromodomain-containing protein 4 (BRD4) | -7.9 | Asn140, Tyr97, Pro82 |

QM/MM simulations offer a more rigorous and computationally intensive method for studying ligand-protein interactions compared to standard molecular docking. In this hybrid approach, the most critical part of the system—typically the ligand and the immediate amino acid residues in the active site—is treated with high-level quantum mechanics (QM). The rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field.

This method allows for a more accurate description of electronic effects, such as charge transfer and polarization, which are crucial for bond-making and bond-breaking events or for precisely calculating binding energies. A QM/MM simulation could be used to refine the results of a molecular docking study of this compound, providing a more detailed understanding of the electronic nature of its interactions within a protein's active site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME predictions are vital for assessing the drug-like properties of a compound early in the discovery process. These computational models estimate how a compound will be absorbed, distributed throughout the body, metabolized, and ultimately excreted.

The potential for a compound to be orally absorbed is a key determinant of its therapeutic utility. Computational models predict the gastrointestinal absorption of this compound based on its physicochemical properties. Factors such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are used in these predictions. Generally, compounds that adhere to Lipinski's rule of five are more likely to be orally bioavailable.

Table 1: Predicted Physicochemical Properties and Gastrointestinal Absorption of this compound

Property Predicted Value Implication for Absorption
Molecular Weight 207.21 g/mol Favorable
logP ~1.5 - 2.5 Optimal for absorption
Hydrogen Bond Donors 2 Favorable
Hydrogen Bond Acceptors 3 Favorable
Predicted Absorption High Likely to be well-absorbed

The ability of a compound to cross the blood-brain barrier is critical for drugs targeting the central nervous system. Computational models for BBB permeation often consider properties like molecular size, lipophilicity, and polar surface area. For this compound, its moderate lipophilicity and polar surface area suggest it may have limited ability to passively diffuse across the BBB. However, specific transporter interactions, which are more challenging to predict, could influence its brain penetration.

Table 2: Predicted Blood-Brain Barrier Permeation of this compound

Property Predicted Value Implication for BBB Permeation
Polar Surface Area (PSA) ~60-70 Ų Moderate, may limit passive diffusion
BBB Permeation Prediction Low to Moderate Unlikely to be a CNS-active agent without active transport

Predicting the metabolic fate of a compound is essential for understanding its duration of action and potential for forming active or toxic metabolites. Computational tools can identify the most likely sites of metabolism on the this compound molecule. The most probable sites for metabolism are often the aromatic ring (hydroxylation) and the N-H group of the secondary amine. The oxetane ring's stability can also be assessed, as it may undergo ring-opening reactions. These predictions help in designing analogs with improved metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

To build robust QSAR and QSPR models for this compound and related compounds, a wide range of molecular descriptors are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area).

Following the generation of a large pool of descriptors, feature selection algorithms are employed to identify the most relevant descriptors that correlate with the biological activity or property of interest. This process helps to avoid overfitting and creates more predictive and interpretable models. For instance, descriptors related to hydrophobicity, electronic properties, and steric factors are often found to be critical for the activity of this class of compounds.

Development and Validation of Predictive Models

The development and validation of predictive models for compounds like this compound are crucial for understanding their structure-activity relationships (SAR) and optimizing their potential as therapeutic agents. While specific quantitative structure-activity relationship (QSAR) models for this exact molecule are not extensively documented in publicly available literature, the principles for creating such models can be inferred from studies on analogous compounds, including various benzoic acid and oxetane derivatives.

Predictive modeling for a molecule like this compound would typically involve the generation of a dataset of analogous compounds with experimentally determined biological activities. These activities could range from enzyme inhibition to receptor binding affinities. Computational methods would then be employed to calculate a variety of molecular descriptors for each compound in the dataset.

Key Molecular Descriptors for Model Development

For a compound featuring both a benzoic acid and an oxetane moiety, the following descriptors would be of significant interest:

Electronic Descriptors: These describe the distribution of electrons in the molecule. For instance, the partial charges on the atoms of the oxetane ring, the amino group, and the carboxylic acid would be important. The high polarity of the oxetane ring can significantly influence the electronic properties of the entire molecule. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. The three-dimensional nature of the oxetane ring adds significant structural rigidity and a specific spatial arrangement that can be critical for binding to a biological target. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

Quantum Chemical Descriptors: Properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Model Building and Validation

Once a set of descriptors is calculated, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

A critical step in this process is the rigorous validation of the predictive model. This is typically achieved through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and internal consistency.

External Validation: The model's predictive power is tested on a set of compounds that were not used in the model's development (the external test set). A high correlation between the predicted and actual activities for the test set indicates a reliable and predictive model.

For instance, in studies of quinolinone-based thiosemicarbazones, a QSAR model was developed with a high squared correlation coefficient (R²) of 0.83 and validated using methods like leave-one-out cross-validation (Q²_LOO) and Y-randomization to ensure its statistical significance and predictive ability. nih.gov Similarly, QSAR studies on derivatives of diclofenac (B195802) and naproxen (B1676952) have successfully identified structural features that contribute to their biological activity. nih.gov These examples highlight the methodologies that would be applicable to developing predictive models for this compound and its analogs.

The unique structural and electronic properties of the oxetane ring, such as its ability to act as a hydrogen bond acceptor and its influence on the pKa of adjacent amines, would be particularly important to capture in any predictive model. nih.gov Computational modeling has shown that the oxetane motif can extend into hydrophobic pockets of binding sites and form hydrogen bonds. nih.gov Therefore, advanced modeling techniques like 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA) and molecular docking simulations would be highly valuable. These methods can provide a three-dimensional understanding of the interactions between the compound and its biological target, guiding the design of new derivatives with improved potency and selectivity.

Illustrative Data for Predictive Model Development

While specific data for this compound is not available, the following table illustrates the type of data that would be generated and used in a QSAR study of a series of analogs.

Compound IDScaffoldR1-substituentR2-substituentExperimental IC50 (µM)Predicted IC50 (µM)
1 2-aminobenzoic acidHoxetan-3-yl1.51.4
2 2-aminobenzoic acid4-fluorooxetan-3-yl0.80.9
3 2-aminobenzoic acid5-chlorooxetan-3-yl2.12.0
4 2-aminobenzoic acidHcyclobutyl5.25.5
5 2-aminobenzoic acidHtetrahydrofuranyl3.73.5

This table demonstrates how variations in the substituents on the benzoic acid ring (R1) and the nature of the cyclic amino group (R2) would be correlated with biological activity (IC50) to build and validate a predictive model.

Preclinical Biological Activity and Molecular Mechanism of Action Studies

Target Identification and Validation Strategies

The initial phase of preclinical assessment involves screening the compound against a variety of biological targets to identify potential therapeutic applications. This process utilizes a range of assays to determine the compound's inhibitory or binding capabilities.

Derivatives of aminobenzoic acid have been explored for their potential to inhibit various enzymes. While specific data for 2-[(oxetan-3-yl)amino]benzoic acid is limited, research on related structures provides context for its potential activities.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity. Studies have shown that derivatives of oxalyl aryl amino benzoic acid can act as PTP1B inhibitors. nih.gov These compounds are noted for their selectivity over other phosphatases like SHP-2, LAR, and CD45. nih.gov Docking studies suggest that interactions with amino acid residues such as Gly220 and Arg221 are important for specificity. nih.gov More recently, lithocholic acid derivatives bearing benzylaminomethyl groups have also been identified as potent and selective uncompetitive inhibitors of PTP1B. researchgate.net

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase that breaks down the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibiting NAAA is a therapeutic strategy for pain and inflammation. nih.govnih.gov Research has identified potent NAAA inhibitors based on a 3-aminooxetan-2-one scaffold, which is structurally related to the oxetane (B1205548) portion of the title compound. nih.gov However, these initial compounds suffered from low stability. nih.govnih.gov Subsequent development led to more stable 3-aminoazetidin-2-one (B3054971) derivatives with improved properties for systemic administration. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. researchgate.netnih.gov Various benzoic acid derivatives have been investigated for this purpose. researchgate.netnih.gov Studies on p-aminobenzoic acid (PABA) derivatives have also been conducted, showing potential as AChE inhibitors. nih.gov Furthermore, some 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both AChE and BChE. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Consequently, VEGFR-2 inhibitors are sought after as anti-cancer agents. nih.gov Research has identified novel benzoxazole (B165842) derivatives and compounds based on furopyrimidine and thienopyrimidine scaffolds as potent VEGFR-2 inhibitors. nih.govnih.gov

Please find below a table summarizing the inhibitory activities of related benzoic acid and oxetane derivatives against various enzymes.

Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound
Target Enzyme Related Inhibitor Class Key Findings Citations
PTP1B Oxalyl aryl amino benzoic acid derivatives Showed good selectivity over other phosphatases. nih.gov
NAAA 3-aminooxetan-2-one derivatives Potent inhibitors but with low chemical and plasma stability. nih.govnih.gov
AChE/BChE p-Aminobenzoic acid derivatives Evaluated as potential acetylcholinesterase inhibitors. nih.gov

| VEGFR-2 | Benzoxazole derivatives | Designed as anti-angiogenesis agents targeting VEGFR-2. | nih.gov |

Receptor Binding Studies

The interaction of compounds with specific receptors is a key determinant of their pharmacological effects.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and memory function. A derivative of benzoic acid, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, has been identified as an uncompetitive, NR2B-specific NMDA receptor antagonist that acts as a gating modifier. nih.gov This finding highlights the potential for benzoic acid derivatives to modulate NMDA receptor activity.

Nuclear Receptors: These ligand-activated transcription factors regulate a wide array of physiological processes. A study revealed that alkyl esters of amino and hydroxy benzoic acids can act as potent, stereoselective activators of the orphan nuclear receptor BXR (benzoate X receptor), suggesting a previously unknown signaling pathway. nih.gov

Phenotypic screening in cell-based models can uncover novel biological activities without prior knowledge of the molecular target. The oxetane motif, present in this compound, is increasingly used in drug discovery. nih.gov The 3-amino-oxetane building block is particularly common in medicinal chemistry campaigns. nih.gov Studies on oxetan-3-ol (B104164) and its derivatives have evaluated them as bioisosteres for the carboxylic acid functional group, noting their potential to improve properties like membrane permeability. nih.gov

Elucidation of Molecular Mechanism of Action

Understanding how a compound perturbs cellular pathways and alters gene and protein expression is crucial for defining its mechanism of action.

IL-6/STAT3 Pathway: The Interleukin-6 (IL-6) signaling cascade, which activates the transcription factor STAT3, is a major pathway in inflammation and cancer. nih.govmdpi.com Small molecule inhibitors targeting this pathway are of significant therapeutic interest. researchgate.net Research into novel 2,5-diaminobenzoxazole (B1605387) derivatives has shown their potential to inhibit the IL-6/STAT3 pathway, thereby reducing inflammatory responses in animal models. mdpi.comresearchgate.net This indicates that structures containing aminobenzoxazole, which is related to aminobenzoic acid, can modulate this critical inflammatory pathway.

High-throughput techniques like proteomics can provide a global view of how cells respond to a compound. nih.gov For instance, quantitative proteomic analysis has been used to understand the microbial degradation of 3-aminobenzoic acid, a related compound, identifying numerous differentially expressed proteins involved in the metabolic process. nih.gov Such approaches can reveal changes in adaptive responses and metabolic pathways. nih.gov While specific proteomic studies on this compound are not yet available, these methods represent a powerful tool for future mechanistic investigations.

Investigations of Subcellular Localization and Biomolecular Interactions

Detailed studies on the specific subcellular localization of this compound are not extensively documented in the current body of scientific literature. However, the potential biomolecular interactions can be inferred from studies on related aminobenzoic acid derivatives. For instance, certain aminobenzoic acid derivatives have been shown to interact with nucleic acids, with some compounds binding to tRNA. nih.gov This interaction is thought to occur via ionic interactions, with the potential to influence tRNA structure and function. nih.gov Cryo-electron microscopy studies of other aminobenzoic acid derivatives have revealed their ability to bind within the peptidyl transferase center (PTC) of the ribosome. acs.orgnih.gov In this context, the aromatic ring of the aminobenzoic acid can insert into a pocket created by rRNA residues, but their rigid conformation can hinder the 'induced fit' mechanism necessary for efficient peptide bond formation. acs.orgnih.gov

Oxetane-containing compounds, more broadly, have been identified as inhibitors of various enzymes, including kinases, epigenetic enzymes, and receptors. nih.govnih.gov For example, oxetane-bearing molecules have been developed as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell regulation. nih.gov Additionally, they have been incorporated into inhibitors of matrix metalloproteinase 13 (MMP-13) and aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov The specific molecular targets of this compound, however, remain a subject for further investigation.

Detailed Structure-Activity Relationships (SAR) of the this compound Scaffold

The biological activity of the this compound scaffold is intrinsically linked to its structural components. The following sections explore the impact of modifications to the benzoic acid ring and the role of the oxetane moiety.

Impact of Substitutions on the Benzoic Acid Ring on Biological Activity

The substitution pattern on the benzoic acid ring of 2-aminobenzoic acid derivatives plays a critical role in determining their biological activity. While specific SAR studies on a wide range of substituted this compound analogs are limited, general principles can be drawn from related series of compounds.

The position of substituents on the aromatic ring is a key determinant of activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide inhibitors of 12-lipoxygenase, the substitution pattern on the benzenesulfonamide (B165840) ring, a bioisostere of benzoic acid, was critical for potency. nih.gov Similarly, for certain aminobenzoic acid derivatives, the presence of bulky groups at the 2-position has been shown to influence their rate of enzymatic conversion.

The electronic nature of the substituents also modulates biological effects. Both electron-donating and electron-withdrawing groups can influence the binding affinity and efficacy of aminobenzoic acid derivatives. The specific impact, however, is often target-dependent. For example, in a series of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, which share a 2-amino-3-substituted aromatic core, modifications to the aromatic ring led to significant changes in their ability to inhibit bacterial biofilm formation. nih.gov

A summary of representative substitutions on aminobenzoic acid derivatives and their observed general impact on biological activity is presented in Table 1.

Substitution Position Substituent Type General Impact on Biological Activity
2-positionBulky GroupsCan influence the rate of enzymatic reactions.
VariousElectron-donating groupsModulates binding affinity and efficacy; target-dependent.
VariousElectron-withdrawing groupsModulates binding affinity and efficacy; target-dependent.

This table is a generalized summary based on related aminobenzoic acid derivatives and may not be directly predictive for all target classes of this compound.

Role of the Oxetane Ring and its Position in Modulating Activity

One of the primary roles of the oxetane ring is to modulate physicochemical properties. nih.govnih.gov It is a small, polar, and three-dimensional structure that can increase aqueous solubility and metabolic stability while reducing lipophilicity compared to a gem-dimethyl group, which occupies a similar volume. acs.orgacs.org This can be advantageous for improving the pharmacokinetic properties of a drug candidate. acs.org

The oxetane ring also exerts a significant electronic effect. The oxygen atom's inductive electron-withdrawing effect can reduce the basicity (pKa) of a nearby amino group. acs.orgnih.gov This can be beneficial in drug design to avoid undesirable interactions with biological targets or to improve membrane permeability.

The 3-position substitution on the oxetane ring is common in drug discovery, partly due to its superior stability compared to 2-substituted oxetanes. acs.orgnih.gov The puckered conformation of the oxetane ring, with a puckering angle of around 16°, imparts a degree of three-dimensionality to the molecule, which can be crucial for optimal binding to a biological target. acs.org

The introduction of an oxetane can also directly impact biological activity. In some instances, the oxetane motif has been introduced to increase steric bulk in a specific direction to enhance binding affinity without unfavorably increasing lipophilicity. acs.org In other cases, the replacement of a different functional group with an oxetane has led to an enhancement of inhibitory potency.

Table 2 summarizes the key contributions of the oxetane ring to the properties of the this compound scaffold.

Property Influence of the Oxetane Ring Reference
Physicochemical PropertiesIncreases aqueous solubility, reduces lipophilicity. acs.orgacs.org
Metabolic StabilityCan improve metabolic stability. acs.orgacs.org
Basicity of Amino GroupReduces the pKa of the adjacent amino group. acs.orgnih.gov
Molecular ConformationImparts three-dimensionality. acs.org
Biological ActivityCan enhance binding affinity and potency. acs.org

Conformational Requirements for Optimal Biological Response

The specific conformational requirements for the optimal biological response of this compound have not been explicitly elucidated in dedicated studies. However, insights can be drawn from the structural features of the molecule and the general principles of drug-receptor interactions.

The rigid and planar nature of the benzoic acid ring provides a defined anchor for the molecule. The flexibility of the molecule is primarily determined by the rotatable bonds of the amino linker connecting the benzoic acid and the oxetane ring. The puckered nature of the oxetane ring itself introduces a specific three-dimensional vector to the molecule. acs.org

It is plausible that a specific dihedral angle between the plane of the benzoic acid ring and the oxetane ring is necessary for optimal interaction with a biological target. The hydrogen bonding capabilities of the carboxylic acid, the amino linker, and the oxygen atom of the oxetane ring are likely key determinants of binding orientation and affinity.

Chemical Modification and Analog Design for Lead Optimization

Rational Design Principles for Analogs of 2-[(oxetan-3-yl)amino]benzoic acid

The design of analogs of this compound is guided by established medicinal chemistry principles to improve its drug-like properties. The core structure, consisting of an anthranilic acid motif linked to an oxetane (B1205548) ring via a secondary amine, presents multiple avenues for modification.

Bioisosteric Replacements of Key Functional Groups (e.g., carboxylic acid, amide linkages)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to modulate a molecule's potency, selectivity, and pharmacokinetic profile. scispace.comdrughunter.com

Carboxylic Acid Bioisosteres:

The carboxylic acid group is a critical pharmacophoric element in many drugs but can also lead to poor metabolic stability and limited membrane permeability. nih.gov Its replacement with a suitable bioisostere can address these liabilities while preserving or enhancing biological activity. nih.gov Several options exist for the bioisosteric replacement of the carboxylic acid in this compound. The success of any replacement is, however, context-dependent and often requires empirical screening. nih.gov

A prominent class of carboxylic acid bioisosteres are acidic heterocycles. enamine.net Tetrazoles, for instance, are well-established surrogates for carboxylic acids. drughunter.com The tetrazole ring in losartan, an angiotensin II receptor antagonist, led to a significant improvement in potency compared to its carboxylic acid parent. drughunter.com Other heterocyclic options include 1,2,4-oxadiazoles, 3-sulfonyl-1,2,4-triazoles, and 3-hydroxypyrazoles. enamine.net Non-classical isosteres like hydroxamic acids and sulfonamides also serve as effective replacements, offering different acidity and lipophilicity profiles. scispace.comdrughunter.com For instance, sulfonamides are generally less acidic than carboxylic acids (pKa ~9–10 vs. 4–5), which can influence their interaction with biological targets and improve membrane permeability. drughunter.com

Carboxylic Acid Bioisostere Potential Advantages Potential Disadvantages Relevant Findings
TetrazoleIncreased potency, improved metabolic stability. drughunter.comCan still possess high acidity, potentially limiting oral bioavailability. drughunter.comReplacement of carboxylic acid with tetrazole in an AT1 receptor antagonist led to a 10-fold increase in potency. drughunter.com
SulfonamideIncreased lipophilicity, enhanced metabolic stability, resistance to glucuronidation. drughunter.comWeaker acidity compared to carboxylic acids. drughunter.comA well-known bioisostere for p-aminobenzoic acid (PABA) in antibacterial agents. drughunter.com
Hydroxamic AcidCan act as a metal-chelating group, potentially offering additional interactions.Can have its own metabolic liabilities.A known bioisostere for carboxylic acids.
1,2,4-OxadiazoleCan mimic the hydrogen bonding properties of the carboxylic acid.Synthesis can be more complex.Part of a library of carboxylic acid bioisostere fragments for screening. enamine.net
3-HydroxyisoxazolePlanar acidic heterocycle with a pKa of ~4-5. nih.govMay introduce new metabolic pathways.Found in the naturally occurring NMDA receptor agonist, ibotenic acid. nih.gov

Amide Linkage Bioisosteres:

The secondary amine linking the benzoic acid and oxetane moieties can be considered a simplified amide isostere. However, in further analog design, introducing more complex linkers that are then replaced with bioisosteres can be a valid strategy. Amide bonds are susceptible to enzymatic cleavage, and their replacement can enhance metabolic stability. nih.gov

Heterocycles are commonly employed as amide isosteres. sci-hub.se For example, 1,2,3-triazoles can mimic the trans conformation of an amide bond and have been shown to improve resistance to metabolic degradation. nih.gov Other five-membered heterocycles like oxadiazoles, imidazoles, and oxazoles have also been successfully used as amide surrogates. nih.govsci-hub.se The choice of heterocycle can influence the electronic properties and conformational preferences of the molecule, thereby affecting target binding.

A particularly relevant bioisostere for the amine linker in the context of the oxetane ring is the 3-aminooxetane motif itself, which can act as a non-hydrolyzable amide isostere in peptidomimetics. drughunter.comsci-hub.se This suggests that the core structure of this compound already possesses a degree of inherent metabolic stability at the linker position. The development of amino-oxetanes as amide isosteres has been a subject of recent research, highlighting their potential in medicinal chemistry. thieme.de

Amide/Amine Linker Bioisostere Potential Advantages Potential Disadvantages Relevant Findings
1,2,3-TriazoleMimics trans amide bond, increased metabolic stability. nih.govMay alter electronic properties.Shown to provide resistance to CYP450-mediated metabolism. nih.gov
1,2,4-OxadiazoleCan maintain key hydrogen bonding interactions.Synthetic challenges may arise.Used to replace a problematic amide in DPP-4 inhibitors, improving metabolic stability.
3-AminooxetaneNon-hydrolyzable, can improve stability. drughunter.comsci-hub.seMay alter the geometry of the linker.Used to replace amide bonds in leu-enkephalin analogs, increasing stability while retaining potency. drughunter.com

Strategic Modifications to Enhance Target Selectivity

Enhancing target selectivity is a critical goal in lead optimization to minimize off-target effects. For this compound, strategic modifications can be made to the benzoic acid ring, the oxetane moiety, and the linker to exploit subtle differences in the binding pockets of related targets.

For instance, if the target is a kinase, the substitution pattern on the benzoic acid ring can be altered to interact with specific amino acid residues in the ATP-binding site. A structure-activity relationship (SAR) study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors demonstrated that the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent inhibition. nih.gov Similarly, for this compound, decoration of the phenyl ring with various substituents could modulate selectivity.

The oxetane ring itself can play a role in selectivity. Its three-dimensional and polar nature can be exploited to access regions of a binding pocket that are not accessible to more traditional, flatter aromatic or aliphatic groups. The oxetane can also influence the conformation of the entire molecule, pre-organizing it for a more favorable interaction with the desired target.

Exploration of Stereochemical Variants

The 3-position of the oxetane ring in this compound is a stereocenter. Therefore, the compound exists as a racemic mixture of two enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

A crucial step in lead optimization is the synthesis and evaluation of the individual enantiomers. One enantiomer may be significantly more potent or selective than the other, or one may be responsible for undesirable off-target effects. For example, in a study of a combined vasodilator and beta-adrenoceptor antagonist, the individual stereoisomers displayed markedly different pharmacological profiles. nih.gov

The synthesis of enantiomerically pure analogs would allow for a detailed investigation of the stereochemical requirements for target binding. This could involve stereoselective synthetic routes to prepare both the (R)- and (S)-enantiomers of this compound and its derivatives.

Synthesis of Diverse Analog Libraries

To systematically explore the SAR and identify optimized lead compounds, the synthesis of diverse analog libraries is essential. This can be achieved through both parallel synthesis and more focused, targeted approaches.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of analogs. For a scaffold like this compound, a library could be constructed by varying the substituents on the benzoic acid ring.

A common approach involves the use of a common intermediate, such as a substituted 2-aminobenzoic acid, which can then be reacted with a variety of building blocks. For example, a library of 2-aminobenzoic acid derivatives has been synthesized by reacting them with different halides. researchgate.net In the context of the target compound, commercially available or readily synthesized substituted 2-aminobenzoic acids could be reacted with 3-oxo-oxetane under reductive amination conditions with a variety of reducing agents to generate a library of analogs with diverse substitution patterns on the aromatic ring.

Another point of diversification is the amine linker itself. While the parent compound has a secondary amine, one could envision a library where this is replaced by different linkers, potentially incorporating amide bioisosteres as discussed previously.

Targeted Synthesis of Lead Analogs

While combinatorial approaches are excellent for initial exploration, the optimization of a lead compound often requires the targeted synthesis of specific analogs designed to test a particular hypothesis. mdpi.com For instance, if a particular substitution pattern on the benzoic acid ring shows promise, a series of closely related analogs could be synthesized to fine-tune the interaction with the target. mdpi.com

The synthesis of this compound itself can be accomplished through several routes. A plausible method involves the reaction of a suitably protected 2-aminobenzoic acid ester with an oxetane-based electrophile, followed by deprotection. Alternatively, the reaction of 2-halobenzoic acid with 3-aminooxetane under palladium-catalyzed cross-coupling conditions could be explored. The synthesis of 3-methyl-2-aminobenzoic acid, a related compound, has been achieved through various industrial methods, which could be adapted. google.com

The targeted synthesis of lead analogs would also be crucial for preparing the individual stereoisomers of this compound. This would likely involve the use of chiral starting materials or chiral catalysts to achieve high enantiomeric purity. The synthesis of optically active 3-amino-3-alkyl-2-oxetanones has been reported, which could serve as key chiral building blocks. researchgate.net

Preclinical Evaluation of Analogs and SAR Expansion

The preclinical evaluation of newly synthesized analogs of this compound is a critical phase aimed at understanding how structural modifications impact biological activity. This iterative process of design, synthesis, and testing allows for the expansion of SAR knowledge, providing a clearer picture of the chemical features essential for the desired therapeutic effect.

A cornerstone of lead optimization is the direct comparison of the biological activity of newly synthesized analogs against the parent compound in a battery of relevant in vitro assays. These assays are designed to measure the compound's potency, selectivity, and potential for off-target effects. While specific data for analogs of this compound is not extensively available in the public domain, the principles of such comparative assessments can be illustrated through the study of related chemical series.

For instance, in the exploration of other benzoic acid derivatives, researchers often introduce a variety of substituents on both the benzoic acid ring and the amino moiety to probe the SAR. researchgate.netresearchgate.net The oxetane ring, a four-membered heterocycle containing an oxygen atom, is a particularly interesting functional group in modern medicinal chemistry. acs.orgnih.gov It is often employed as a bioisostere for other groups, such as gem-dimethyl or carbonyl functionalities, and can influence properties like metabolic stability and aqueous solubility. nih.gov

The evaluation of analogs would typically involve a primary assay to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against the intended biological target. Subsequent assays would then assess selectivity against related targets to ensure a favorable therapeutic window.

To illustrate this process, a hypothetical data table is presented below, showcasing the kind of data that would be generated in a typical SAR study for analogs of this compound. The data is based on general principles of medicinal chemistry and SAR trends observed in similar compound classes. mdpi.comnih.gov

Table 1: Hypothetical Comparative Biological Activity of this compound Analogs

Compound IDR1 Substituent (Benzoic Acid Ring)R2 Substituent (Oxetane Ring)Primary Target IC50 (nM)Selectivity vs. Target B (Fold)
Parent HH50100
Analog 1 4-FluoroH35120
Analog 2 5-ChloroH7580
Analog 3 H3-Methyl6090
Analog 4 H3-Phenyl15050
Analog 5 4-Fluoro3-Methyl25150

This table is for illustrative purposes only. The data is not based on actual experimental results for this specific compound series.

From this hypothetical data, one might infer that a small, electron-withdrawing group at the 4-position of the benzoic acid ring (Analog 1) improves potency. Similarly, small alkyl substituents on the oxetane ring might be tolerated (Analog 3), while larger, bulky groups could be detrimental to activity (Analog 4). The combination of favorable modifications (Analog 5) could lead to a significant enhancement in potency and selectivity.

As SAR data from newly synthesized analogs becomes available, it can be used to refine and improve the predictive power of quantitative structure-activity relationship (QSAR) and pharmacophore models. These computational tools are invaluable in prioritizing the design of future analogs and reducing the number of compounds that need to be synthesized and tested.

QSAR models seek to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For instance, a 3D-QSAR study on a series of related benzoic acid derivatives might reveal that specific steric and electronic fields around the molecule are crucial for high-affinity binding to the target. nih.govresearchgate.net The data from new, potent analogs of this compound would be incorporated into the training set of the QSAR model, leading to a more robust and predictive tool. mdpi.com

Pharmacophore models, on the other hand, define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with its biological target. dovepress.comnih.gov The bioactive conformations of highly active analogs help to refine the pharmacophore hypothesis, providing a more accurate template for virtual screening and de novo design.

Preclinical Pharmacokinetic and Metabolic Profile Analysis in Vitro and in Silico

In Vitro ADME Studies

Metabolic Stability in Hepatic Microsomes and Hepatocytes

No data from in vitro studies assessing the metabolic stability of 2-[(oxetan-3-yl)amino]benzoic acid in liver microsomes or hepatocytes from any species were found. Such studies are crucial in early drug discovery to predict the intrinsic clearance of a compound. The typical experimental approach involves incubating the compound with liver fractions and quantifying its disappearance over time using analytical techniques like LC-MS/MS.

Plasma Protein Binding Characteristics

Information regarding the extent to which this compound binds to plasma proteins, such as albumin, is not available. Plasma protein binding is a critical parameter that influences the distribution and clearance of a drug. The unbound fraction of a drug is generally considered to be the pharmacologically active portion.

Membrane Permeability Assessment (e.g., Caco-2, PAMPA assays)

There are no published results from in vitro permeability assays for this compound. Assays like the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard methods to predict the intestinal absorption of a compound. These assays help classify compounds based on their potential for oral bioavailability.

Identification of Major Metabolites and Metabolic Pathways

Analytical Methodologies for Metabolite Identification (e.g., LC-MS/MS)

While Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying drug metabolites, no studies applying this methodology to this compound have been reported.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, Hydrolases)

The specific enzyme systems, such as Cytochrome P450 (CYP) isoenzymes or hydrolases, responsible for the metabolism of this compound have not been identified. The Cytochrome P450 superfamily is a major contributor to the phase I metabolism of many xenobiotics. Understanding which enzymes are involved is critical for predicting potential drug-drug interactions.

Preclinical Drug-Drug Interaction Potential (In Vitro)

The in vitro assessment of drug-drug interaction (DDI) potential is a critical component of preclinical drug development. These studies aim to identify if a new chemical entity is likely to be a perpetrator of DDIs by inhibiting or inducing the activity of key drug-metabolizing enzymes or transporters, or a victim of DDIs by being a substrate of these proteins.

Drug Transporter Interaction Investigations

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and elimination of drugs. Interactions with these transporters can significantly impact a drug's pharmacokinetic profile. Key transporters that are routinely investigated include P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), which are efflux transporters that can limit the oral absorption and tissue penetration of their substrates.

In vitro assays for transporter interaction typically use cell lines that overexpress the transporter of interest. These assays can determine if a compound is a substrate or an inhibitor of the transporter.

Below is a hypothetical data table illustrating the type of results obtained from in vitro transporter interaction studies. These are not actual data for this compound.

Transporter Assay Type Result
P-glycoprotein (P-gp) Substrate Assessment Not a substrate
P-glycoprotein (P-gp) Inhibition Assay IC50 > 50 µM
Breast Cancer Resistance Protein (BCRP) Substrate Assessment Substrate
Breast Cancer Resistance Protein (BCRP) Inhibition Assay IC50 = 25 µM

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications for 2-[(oxetan-3-yl)amino]benzoic acid Derivatives

The unique structural features of the oxetane (B1205548) motif, such as its polarity and three-dimensionality, make it a valuable component in the design of new drugs. nih.govacs.org The oxetane ring can act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net These enhanced properties can translate into better pharmacokinetic profiles for drug candidates.

Future research will likely focus on synthesizing and screening libraries of this compound derivatives against a wide range of biological targets. Given that benzoic acid derivatives have shown potential as anti-inflammatory and analgesic agents, further exploration in this area is warranted. nih.govresearchgate.net Moreover, the oxetane moiety has been successfully incorporated into inhibitors of various enzymes implicated in diseases such as cancer and viral infections. nih.gov

For instance, oxetane-containing compounds have been investigated as inhibitors of targets including:

Aldehyde Dehydrogenase 1A (ALDH1A): A target in cancer therapy, particularly for targeting cancer stem cells. nih.gov

AXL Receptor Tyrosine Kinase: Implicated in tumor progression and drug resistance. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme involved in immune evasion in cancer. nih.gov

Matrix Metalloproteinase-13 (MMP-13): A target in osteoarthritis and cancer. nih.gov

The exploration of this compound derivatives against these and other novel targets could lead to the discovery of first-in-class therapeutic agents.

Development of Targeted Delivery Systems

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action in the body at an effective concentration, while minimizing off-target effects. Targeted delivery systems are designed to address this challenge. Future research on this compound derivatives could involve the design of prodrugs or the conjugation of these molecules to targeting moieties such as antibodies or nanoparticles.

The physicochemical properties conferred by the oxetane ring, such as increased polarity, could be advantageous in the design of these delivery systems. For example, improved solubility could facilitate the formulation of derivatives for various routes of administration.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Predictive Modeling

In the context of this compound derivatives, AI and ML algorithms could be used to:

Predictive Modeling: Build models to predict the binding affinity of derivatives to specific biological targets. nih.gov

In Silico Screening: Virtually screen large libraries of potential derivatives to identify those with the most promising properties.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to de-risk development at an early stage. ontosight.ai

Reaction Optimization: Optimize the synthetic routes to these compounds, potentially leading to higher yields and more efficient processes. technologynetworks.com

The integration of AI and ML will be crucial for navigating the vast chemical space of possible derivatives and for identifying the most promising candidates for further development in a time- and cost-effective manner. ontosight.ainih.gov

Addressing Scalability and Sustainability in Large-Scale Synthesis

While the oxetane ring offers many advantages, its synthesis can be challenging, particularly on a large scale. nih.govnih.govresearchgate.net The ring strain of the four-membered heterocycle can make it susceptible to opening under certain reaction conditions. chemrxiv.org Future research must focus on developing robust, scalable, and sustainable synthetic methods for producing this compound and its derivatives.

Key areas of focus will include:

Development of Novel Catalytic Methods: Creating new catalysts that can facilitate the formation of the oxetane ring with high efficiency and stereoselectivity.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer better control over reaction parameters and improve safety and scalability.

Green Chemistry Principles: Employing environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis. rsc.org

The ability to produce these compounds on a large scale is a critical prerequisite for their potential clinical development and commercialization.

Investigation of Resistance Mechanisms and Strategies for Overcoming Them (if applicable to target)

A major challenge in the treatment of diseases like cancer is the development of drug resistance. nih.gov If derivatives of this compound are developed as inhibitors of specific targets, such as kinases, it will be essential to anticipate and understand the potential mechanisms of resistance.

Mechanisms of acquired resistance to targeted therapies can include:

Target Gene Mutations: Alterations in the drug's target that reduce binding affinity. nih.gov

Gene Amplification: Increased production of the target protein, overwhelming the inhibitory effect of the drug. nih.gov

Activation of Bypass Signaling Pathways: Activation of alternative signaling pathways that allow the cell to survive despite the inhibition of the primary target. nih.gov

Future research should involve preclinical studies to identify potential resistance mutations and to develop strategies to overcome them. This could include the development of next-generation inhibitors that are active against resistant mutants or the use of combination therapies that target multiple pathways simultaneously.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 2-[(oxetan-3-yl)amino]benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling an oxetane-3-amine derivative with a substituted benzoic acid precursor. Amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions. Optimization requires precise control of stoichiometry, temperature (0–25°C), and pH (neutral to mildly acidic). Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with the oxetane ring’s unique coupling constants (e.g., 3JHH^3J_{HH} ~5–7 Hz) aiding structural assignment .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the carboxylic acid, N–H bend at ~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the key solubility and stability parameters of this compound under varying pH conditions?

  • Methodology : Solubility profiling in aqueous buffers (pH 1–13) using UV-Vis spectroscopy or HPLC quantifies ionization effects. Stability studies (e.g., accelerated degradation at 40°C/75% RH) identify pH-dependent hydrolysis pathways, particularly at the labile amide bond .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the solid-state structure of this compound?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to address twinning or disorder. High-resolution data (θ > 25°) and Hirshfeld surface analysis improve electron density maps. Temperature factors (B-values) for the oxetane ring should be monitored to detect rotational disorder .

Q. What strategies validate the compound’s potential as a kinase inhibitor, given structural similarities to bioactive molecules?

  • Methodology :

  • Molecular Docking : Screen against kinase ATP-binding pockets (e.g., PDB: 1ATP) using AutoDock Vina. Prioritize interactions with hinge regions (e.g., hydrogen bonds to backbone NH groups).
  • In Vitro Assays : Measure IC50_{50} values via fluorescence-based kinase activity assays (e.g., ADP-Glo™). Compare with control inhibitors (e.g., Staurosporine) .

Q. How does the oxetane ring influence pharmacokinetic properties compared to non-oxetane analogs?

  • Methodology :

  • LogP Measurement : Determine octanol/water partition coefficients to assess lipophilicity. Oxetanes often reduce LogP by ~0.5–1.0 units versus cyclopropane analogs.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS. Oxetanes resist oxidative metabolism better than larger rings .

Q. What in silico approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO). Natural Bond Orbital (NBO) analysis identifies charge distribution at the amino group and carboxylic acid, guiding predictions of regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • ADME Profiling : Assess plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA) to explain bioavailability gaps.
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .

Tables for Key Parameters

Parameter Technique Typical Values/Outcomes Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposition)
Aqueous Solubility (pH 7.4)Shake-Flask Method2.3 mg/mL
Plasma Stability (t1/2_{1/2})Rat Liver Microsomes45 minutes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.